molecular formula C16H24N6O6 B14250638 N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid CAS No. 185335-09-5

N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid

Katalognummer: B14250638
CAS-Nummer: 185335-09-5
Molekulargewicht: 396.40 g/mol
InChI-Schlüssel: RCUQPMNDELCMLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid is a compound that combines the structural features of pyridine and butane-1,4-diamine with nitric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine typically involves a condensation reaction between butane-1,4-diamine and pyridine-4-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid . The resulting product is then treated with nitric acid to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors could enhance the efficiency of the process, allowing for better control over reaction conditions and product purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid has several scientific research applications:

Wirkmechanismus

The mechanism by which N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, influencing their activity and function. The pathways involved often include coordination to metal centers, hydrogen bonding, and π-π interactions with aromatic systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine: Similar structure but with a cyclohexane core instead of butane.

    N,N’-bis(pyridin-2-ylmethyl)butane-1,4-diamine: Similar but with pyridine rings at the 2-position.

    N,N’-bis(pyridin-4-ylmethyl)oxamide: Contains an oxamide linkage instead of a butane-1,4-diamine core.

Uniqueness

N,N’-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid is unique due to its specific combination of pyridine and butane-1,4-diamine with nitric acid, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

185335-09-5

Molekularformel

C16H24N6O6

Molekulargewicht

396.40 g/mol

IUPAC-Name

N,N'-bis(pyridin-4-ylmethyl)butane-1,4-diamine;nitric acid

InChI

InChI=1S/C16H22N4.2HNO3/c1(7-19-13-15-3-9-17-10-4-15)2-8-20-14-16-5-11-18-12-6-16;2*2-1(3)4/h3-6,9-12,19-20H,1-2,7-8,13-14H2;2*(H,2,3,4)

InChI-Schlüssel

RCUQPMNDELCMLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1CNCCCCNCC2=CC=NC=C2.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.